sodium;acetic acid;acetate

Catalog No.
S648176
CAS No.
126-96-5
M.F
C4H6Na2O4
M. Wt
164.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;acetic acid;acetate

CAS Number

126-96-5

Product Name

sodium;acetic acid;acetate

IUPAC Name

disodium;diacetate

Molecular Formula

C4H6Na2O4

Molecular Weight

164.07 g/mol

InChI

InChI=1S/2C2H4O2.2Na/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2

InChI Key

OPGYRRGJRBEUFK-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)[O-].[Na+]

Solubility

SOLUBILITY IN WATER: 1 G/ML
Slightly soluble in alcohol; insoluble in ethe

Synonyms

sodium diacetate

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Na+].[Na+]

Overview

Acetic acid, sodium salt (2:1), also known as disodium acetate, is a chemical compound with the formula Na2C4H6O4. It is a white, odorless, and crystalline solid that is soluble in water. Disodium acetate has a wide range of applications in various scientific research fields, including:

  • Buffering agent: Disodium acetate is a common buffering agent used to maintain a specific pH level in solutions. This is particularly important in biological experiments where enzymes and other biomolecules are sensitive to changes in pH. )
  • Precursor for other chemicals: Disodium acetate can be used as a starting material for the synthesis of other chemicals, such as acetic anhydride and cellulose acetate. Source: Royal Society of Chemistry:
  • Model compound: Disodium acetate is sometimes used as a model compound in research on crystallography, due to its well-defined crystal structure. Source: Cambridge University Press:

Specific Examples of Applications in Research

  • Biology: Disodium acetate is used to study the effects of pH on enzyme activity and protein stability. )
  • Chemistry: Disodium acetate is used as a precursor for the synthesis of various organic compounds, such as cellulose acetate, which is used in the production of fibers and films. Source: Royal Society of Chemistry:
  • Environmental science: Disodium acetate is used as a buffer in environmental studies to maintain the pH of solutions used in experiments. Source: Science Direct:

Acetic acid, sodium salt (2:1), also known as sodium diacetate or sodium acetate acetate, is a chemical compound with the formula C₄H₇NaO₄. It is a white, crystalline solid formed by the reaction of two parts acetic acid with one part sodium hydroxide. Sodium diacetate is a common food additive with the E number E262 []. It is also used as a buffering agent in scientific research.


Molecular Structure Analysis

Sodium diacetate has a complex molecular structure consisting of two acetate ions (CH₃COO⁻) bonded to a single sodium cation (Na⁺). Each acetate ion has a carbonyl group (C=O), a methyl group (CH₃), and a negatively charged carboxylate group (COO⁻). The sodium cation interacts ionically with the oxygen atoms of both carboxylate groups.

Here are some key features of the structure:

  • Ionic Bonding: The interaction between the sodium cation and the acetate anions is ionic, contributing to the overall stability of the molecule.
  • Hydrogen Bonding: The presence of carboxylic acid groups allows for hydrogen bonding between individual sodium diacetate molecules, influencing its solubility and other physical properties.
  • Asymmetry: While the individual acetate ions are symmetrical, the overall structure of sodium diacetate exhibits asymmetry due to the non-central positioning of the sodium cation.

Chemical Reactions Analysis

Synthesis:

Sodium diacetate can be synthesized by reacting acetic acid with sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Here's the balanced chemical equation for the reaction with sodium carbonate:

2CH₃COOH + Na₂CO₃ → CH₃COONa • CH₃COOH + CO₂ + H₂O

Decomposition:

At high temperatures, sodium diacetate decomposes to form sodium acetate, acetic acid, and carbon dioxide [].

CH₃COONa • CH₃COOH → CH₃COONa + CH₃COOH + CO₂ []

Other Reactions:

Sodium diacetate can react with acids to form sodium acetate and the corresponding conjugate acid. It can also react with bases to form a mixture of sodium acetate and sodium hydroxide.


Physical And Chemical Properties Analysis

  • Appearance: White, crystalline solid.
  • Melting Point: 75°C (167°F).
  • Boiling Point: Decomposes at high temperatures [].
  • Solubility: Highly soluble in water (1:2.5 at 25°C).
  • Acidity: Weakly acidic due to the presence of residual acetic acid.
  • Stability: Stable at room temperature, decomposes upon heating [].

Physical Description

White, hygroscopic crystalline solid with an acetic odour
White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline]

Color/Form

White powder
CRYSTALLINE SOLID

Hydrogen Bond Acceptor Count

4

Exact Mass

164.00614723 g/mol

Monoisotopic Mass

164.00614723 g/mol

Heavy Atom Count

10

Odor

Acetic acid odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

26WJH3CS0B

GHS Hazard Statements

Aggregated GHS information provided by 1546 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 28 of 1546 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1518 of 1546 companies with hazard statement code(s):;
H318 (92.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

126-96-5

Absorption Distribution and Excretion

Acetic acid is absorbed readily from the gastrointestinal tract and from the lungs.

Metabolism Metabolites

Acetic acid is absorbed readily from the gastrointestinal tract and from the lungs. ... Acetate is completely utilized in oxidative metabolism or in anabolic syntheses. Isotope experiments have shown acetate to be utilized in the formation of glycogen, carbohydrate intermediates, phospholipids, and fatty acids, as well as in cholesterol and steroid synthesis. In addition, it participates in the acetylation of amines and may be converted to alanine by transamination and /from there/ incorporated into proteins of plasma, liver, kidney, gut mucosa, muscle, and brain. /Acetic acid/

Wikipedia

Sodium_diacetate

Use Classification

Food additives
Food additives -> Flavoring Agents
PRESERVATIVE; -> JECFA Functional Classes

Methods of Manufacturing

The technical grade is prepared synthetically by reacting sodium carbonate with acetic acid. Special grades are produced by reacting anhydrous sodium acetate and acetic acid.

General Manufacturing Information

Commercial development by Union Carbide

Dates

Modify: 2023-08-15

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